N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide

Lipophilicity Solubility Druglikeness

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 1798513-62-8) is a synthetic small molecule belonging to the phenylpyrrolidine acetamide class, characterized by a thiophene moiety at the acetyl terminus. Its molecular formula is C17H20N2OS with a molecular weight of 300.4 g/mol.

Molecular Formula C17H20N2OS
Molecular Weight 300.42
CAS No. 1798513-62-8
Cat. No. B3014580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide
CAS1798513-62-8
Molecular FormulaC17H20N2OS
Molecular Weight300.42
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=CS3
InChIInChI=1S/C17H20N2OS/c20-17(12-16-9-5-11-21-16)18-13-15-8-4-10-19(15)14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H,18,20)
InChIKeyAMUYYKNBVUXQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide (1798513-62-8) Procurement Baseline & Structural Identity


N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 1798513-62-8) is a synthetic small molecule belonging to the phenylpyrrolidine acetamide class, characterized by a thiophene moiety at the acetyl terminus . Its molecular formula is C17H20N2OS with a molecular weight of 300.4 g/mol . The compound is listed in the context of phosphodiesterase (PDE) inhibition, specifically as a potential PDE4 inhibitor, as indicated by its structural class coverage in relevant patents [1].

Phenylpyrrolidine acetamide scaffold with thiophene-2-yl terminal group
PDE4 inhibitor research context; structural class covered in patent literature
Synthetic small molecule for hit-to-lead exploration; requires empirical PDE4 profiling

Why a Generic Pyrrolidine Acetamide Cannot Substitute for 1798513-62-8


Phenylpyrrolidine-based PDE4 inhibitors exhibit exquisite structure-activity relationships (SAR) where even minor peripheral substitutions can drastically alter potency and selectivity profiles [1]. The presence of the thiophene-2-yl moiety in 1798513-62-8 introduces unique electronic and steric properties compared to simple aryl or alkyl replacements, which can dictate binding pocket complementarity . Generic substitution without this specific heterocycle risks nullifying target engagement or introducing off-target activity, as shown in similar PDE4 chemotypes.

Target Compound
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide
Thiophene-2-yl moiety introduces distinct electronic and steric binding features.
Generic Analog
Simple aryl/alkyl pyrrolidine acetamide
Replacement may shift PDE4 potency and selectivity profiles; risk of off-target activity.
Minor peripheral substitutions can alter binding pocket complementarity. Direct replacement without validation is not advised.

Quantitative Evidence Guide for Selection of 1798513-62-8 Over Close Analogs


Thiophene vs. Methyl Replacement: Impact on Physicochemical Profile

The thiophene-2-yl acetamide substituent in 1798513-62-8 significantly alters the calculated LogP compared to the simple N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (CAS 1797873-79-0), which lacks a ring. This affects solubility and permeability, key for in vitro assay performance and in vivo applicability .

Thiophene vs. Methyl
Reported estimate
MW increase ~82 Da; LogP shift estimated ~1.5–2 units higher vs. N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (CAS 1797873-79-0)
Supports lipophilicity and permeability review; in silico estimate.
Requires in-house validation; public LogP not available.
Lipophilicity Solubility Druglikeness

PDE4 Inhibition: Class-Level Potency vs. Known Standards

Compounds of this structural class have demonstrated PDE4 inhibition with IC50 values below 1 microM in functional assays (TNF-alpha release) [1]. 1798513-62-8's specific potency remains unvalidated publicly, but its core scaffold is known for sub-micromolar activity against PDE4.

PDE4 Potency Context
Class-level
Target compound IC50 not publicly reported; 1,3-disubstituted pyrrolidine analogs show
Class-level inference suggests potential; confirm with in-house screening.
Direct comparison to rolipram (IC50 ~1 µM) not available.
DPP-IV Selectivity
Class-level
No quantitative DPP-IV inhibition data; bulkier phenylpyrrolidine-thiophene may reduce binding vs. simple pyrrolidine amides.
Potential lower DPP-IV off-target risk; experimental verification needed.
Data gap prevents selectivity confirmation.
PDE4 inhibitor Inflammation CNS

Selectivity Over DPP-IV: A Determinant for Off-Target Risk

Pyrrolidine-based amides often interact with DPP-IV. The presence of the bulky phenylpyrrolidine and thiophene groups in 1798513-62-8 may reduce DPP-IV binding compared to smaller analogs, a property valued in inflammatory disease research to avoid confounding metabolic effects [1]. No quantitative selectivity data is available.

DPP-IV Selectivity
Class-level
No quantitative DPP-IV inhibition data; bulkier phenylpyrrolidine-thiophene may reduce binding vs. simple pyrrolidine amides.
Potential lower DPP-IV off-target risk; experimental verification needed.
Data gap prevents selectivity confirmation.
Selectivity DPP-IV Off-target

Recommended Application Scenarios for Procuring 1798513-62-8


PDE4 Inhibitor Hit Expansion & Lead Optimization

Given the structural proximity to known PDE4 inhibitors, 1798513-62-8 serves as a viable scaffold for hit-to-lead campaigns. Its estimated improved lipophilicity profile vs. simpler analogs makes it a candidate for CNS-penetrant PDE4 programs, pending empirical validation.

Off-Target Selectivity Profiling in Metabolic Disease Models

The low probability of DPP-IV interaction due to steric hindrance suggests that this compound could be used as a negative control or a probe for PDE4-specific effects in cellular models of inflammation or neurodegeneration, where DPP-IV modulation is unwelcome.

Chemical Biology Tool for Thiophene-Containing Pharmacophore Exploration

The thiophene-2-yl acetamide moiety is a privileged structure in kinase and GPCR ligands. 1798513-62-8 can be utilized as a building block to investigate thiophene-mediated interactions with biometals or for PET tracer development. Its specific structural features warrant exploration in receptor selectivity panels.

Application
Selection Property
Validation Focus
PDE4 inhibitor hit expansion research
Lipophilicity-driven CNS penetration potential
Empirical PDE4 potency and selectivity assay
Off-target selectivity profiling in disease models
DPP-IV selectivity context
DPP-IV enzyme inhibition assay
Thiophene pharmacophore exploration
Thiophene-mediated binding interactions
Kinase/GPCR selectivity panel
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